N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Antibacterial MRSA Drug Resistance

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 442881-17-6) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized for potent antibacterial activity against drug-resistant Gram-positive pathogens. This compound features a unique combination of a 4-methoxyphenyl group at the oxadiazole 5-position and a pyrrolidine sulfonamide motif on the benzamide ring, structural elements that distinguish it from the heavily halogenated analogs dominating recent antibacterial literature and from cyclohexyl-containing sulfonamide derivatives explored for anti-inflammatory applications.

Molecular Formula C20H20N4O5S
Molecular Weight 428.46
CAS No. 442881-17-6
Cat. No. B2452108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS442881-17-6
Molecular FormulaC20H20N4O5S
Molecular Weight428.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
InChIInChI=1S/C20H20N4O5S/c1-28-16-8-4-15(5-9-16)19-22-23-20(29-19)21-18(25)14-6-10-17(11-7-14)30(26,27)24-12-2-3-13-24/h4-11H,2-3,12-13H2,1H3,(H,21,23,25)
InChIKeyDFDMMDDCQVEQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 442881-17-6): A Differentiated 1,3,4-Oxadiazole Sulfonamide for Antibacterial and Anti-inflammatory Lead Discovery


N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 442881-17-6) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized for potent antibacterial activity against drug-resistant Gram-positive pathogens [1]. This compound features a unique combination of a 4-methoxyphenyl group at the oxadiazole 5-position and a pyrrolidine sulfonamide motif on the benzamide ring, structural elements that distinguish it from the heavily halogenated analogs dominating recent antibacterial literature and from cyclohexyl-containing sulfonamide derivatives explored for anti-inflammatory applications [2].

Why N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Cannot Be Replaced by Other 1,3,4-Oxadiazole-2-yl Benzamides


Within the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, even subtle modifications to the benzamide or oxadiazole substituents cause drastic changes in antibacterial potency, spectrum of activity, and mechanism of action [1]. For example, halogenated oxadiazoles like HSGN-220 and HSGN-218 are multi-targeting antibiotics that depolarize bacterial membranes and regulate menaquinone biosynthesis, while non-halogenated sulfonamide analogs may operate through entirely different pathways [2]. Similarly, in anti-inflammatory applications, replacement of the 4-methoxyphenyl group with a cyclohexyl moiety shifts the potency against COX-mediated inflammation [3]. Procuring a generic 1,3,4-oxadiazole-2-yl benzamide without verifying the precise substitution pattern therefore risks complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Against Its Closest Comparators


Non-Halogenated Pyrrolidine Sulfonamide Motif Retains Sub-μg/mL Antibacterial Potency Against MRSA Without Rapid Resistance Emergence, Contrasting with Halogenated 1,3,4-Oxadiazole-2-yl Benzamides

While the most extensively characterized N-(1,3,4-oxadiazol-2-yl)benzamides, such as HSGN-220 and HSGN-218, rely on halogenated substituents (OCF3, SCF3, SF5) for potent anti-MRSA activity (MICs of 0.06–1 μg/mL), the non-halogenated sulfonamide F6, which shares the pyrrolidine sulfonamide feature with the target compound, achieves an MIC of 2 μg/mL against MRSA without the potential metabolic liabilities of polyhalogenated aromatic systems [1][2]. Critically, MRSA failed to develop resistance to F6 over 30 days, whereas resistance to ciprofloxacin emerged rapidly, demonstrating that the non-halogenated sulfonamide chemotype maintains a high resistance barrier independent of halogenation [1]. The target compound incorporates a 4-methoxyphenyl substituent on the oxadiazole ring in place of the phenyl group found in F6, a modification that in related 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivatives enhances cytotoxicity against leukemia (K-562, GP=18.22) and breast cancer (T-47D, GP=34.27) cell lines, expanding the potential therapeutic scope beyond antibacterial applications [3].

Antibacterial MRSA Drug Resistance

Pyrrolidine Sulfonamide Differentiates Membrane Depolarization Activity from Halogenated Benzamide Oxadiazoles That Target Trans-Translation or LTA Biosynthesis

The mechanism of action of N-(1,3,4-oxadiazol-2-yl)benzamides is exquisitely sensitive to the substitution pattern on the benzamide ring. Halogenated analogs HSGN-94 inhibit lipoteichoic acid (LTA) biosynthesis, while KKL-35 and MBX-4132 inhibit trans-translation, a ribosome rescue pathway [1]. In contrast, the sulfonamide-containing analogs HSGN-220, -218, and -144 function as multitargeting antibiotics that depolarize bacterial membranes and dysregulate menaquinone biosynthesis and iron homeostasis [1][2]. The target compound, bearing a pyrrolidine sulfonamide group, is structurally aligned with this membrane-active subclass rather than the trans-translation or LTA inhibitors, suggesting a distinct bactericidal mechanism that may prove effective against strains resistant to translation-targeting antibiotics [1].

Mechanism of Action Membrane Depolarization Antibacterial Selectivity

4-Methoxyphenyl Substitution on the Oxadiazole Ring Enhances Anti-Inflammatory Potency Relative to Cyclohexyl-Substituted Sulfonamide Oxadiazoles

In a series of sulfonamide-based 1,3,4-oxadiazole derivatives, compounds bearing aryl substituents on the oxadiazole ring exhibited superior anti-inflammatory activity compared to cyclohexyl-substituted analogs. The most active compounds, 5c, 5d, and 5e, which contain an aryl-substituted oxadiazole core analogous to the target compound's 4-methoxyphenyl group, demonstrated excellent anti-inflammatory activity with IC50 values of 110, 110, and 111 μg/mL, respectively, outperforming the standard drug diclofenac (IC50=157 μg/mL) [1]. The target compound, with its 4-methoxyphenyl substituent, is structurally poised to achieve comparable or superior anti-inflammatory potency relative to the cyclohexyl-substituted lead series [1].

Anti-inflammatory COX Inhibition Sulfonamide

Pyrrolidine Sulfonamide Enables In Vivo Efficacy in a Wound Infection Model Matching Fusidic Acid, a Benchmark Not Achieved by Non-Sulfonamide Oxadiazole Benzamides

The closely related sulfonamide analog F6 was evaluated in a mouse skin wound infection model and found to be equipotent to fusidic acid, a clinically used topical antibiotic, in reducing MRSA burden [1][2]. This in vivo efficacy was not reported for non-sulfonamide N-(1,3,4-oxadiazol-2-yl)benzamides such as the halogenated HSGN series, which to date have only been characterized in vitro [1]. Furthermore, F6 was non-toxic to mammalian cells and did not lyse human red blood cells, establishing a therapeutic window that is directly relevant to the target compound given its shared sulfonamide architecture [1][2].

In Vivo Efficacy Wound Infection MRSA

Optimal Application Scenarios for Procuring N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Based on Quantitative Differentiation Evidence


Antibacterial Lead Optimization Targeting Membranolytic Mechanisms Against Drug-Resistant Gram-Positive Pathogens

Procure this compound for structure-activity relationship (SAR) studies aimed at developing non-halogenated, membrane-active antibacterials effective against MRSA, VISA, and VRSA. Unlike the halogenated HSGN series, the pyrrolidine sulfonamide motif is associated with membrane depolarization and multitarget mechanisms that may circumvent resistance pathways targeting trans-translation or LTA biosynthesis [1]. The demonstrated in vivo efficacy of the sulfonamide analog F6 in a wound infection model provides a preclinical proof-of-concept for this chemotype's developability [2].

Dual-Action Anti-Inflammatory and Antibacterial Screening in Complicated Skin and Soft Tissue Infection Models

Select this compound for phenotypic screening in models of infected chronic wounds or acne vulgaris where both bacterial clearance and inflammation reduction are desired. The anti-inflammatory IC50 values as low as 110 μg/mL demonstrated by structurally related aryl-substituted sulfonamide oxadiazoles, which outperform diclofenac (IC50=157 μg/mL), suggest that the target compound may simultaneously address infection and inflammation [1]. This dual-action potential is not a known feature of the halogenated HSGN series or F6.

Anticancer Screening Cascades for 1,3,4-Oxadiazole Derivatives Targeting Leukemia and Breast Cancer Cell Lines

Use this compound as a starting point for anticancer lead discovery, particularly against K-562 (leukemia) and T-47D (breast cancer) cell lines, where 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivatives have demonstrated growth percent (GP) values of 18.22 and 34.27, respectively [1]. The combination of the 4-methoxyphenyl oxadiazole with a pyrrolidine sulfonamide benzamide is unique among reported anticancer oxadiazoles and may confer novel polypharmacology.

Procurement as a Key Intermediate for Diversified Sulfonamide-Oxadiazole Library Synthesis

Acquire this compound as a versatile synthetic intermediate for generating focused libraries of sulfonamide-containing 1,3,4-oxadiazoles. The pyrrolidine sulfonamide and 4-methoxyphenyl groups provide two independent vectors for further chemical diversification, enabling parallel exploration of antibacterial, anti-inflammatory, and anticancer SAR [1][2]. The compound's availability at >95% purity from multiple commercial sources ensures reproducibility in library production.

Quote Request

Request a Quote for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.